molecular formula C13H16FN5O8S2 B606306 BO-1158 CAS No. 86455-21-2

BO-1158

Cat. No.: B606306
CAS No.: 86455-21-2
M. Wt: 453.4164
InChI Key: KPWFIMFDPNMFGJ-NPBNKCFNSA-N
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Description

Based on comparative analysis of similar compounds (e.g., CAS 1761-61-1, 1186608-83-2), BO-1158 is hypothesized to feature a bromine-substituted aromatic core, possibly integrated with heteroatoms such as nitrogen or oxygen, enhancing its reactivity and stability .

Properties

CAS No.

86455-21-2

Molecular Formula

C13H16FN5O8S2

Molecular Weight

453.4164

IUPAC Name

2-((((E)-1-(2-aminothiazol-4-yl)-2-(((2S,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid

InChI

InChI=1S/C13H16FN5O8S2/c1-13(2,11(22)23)27-18-7(5-4-28-12(15)16-5)9(20)17-8-6(3-14)19(10(8)21)29(24,25)26/h4,6,8H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7+/t6-,8+/m1/s1

InChI Key

KPWFIMFDPNMFGJ-NPBNKCFNSA-N

SMILES

CC(C)(O/N=C(C1=CSC(N)=N1)/C(N[C@H]2[C@@H](CF)N(S(=O)(O)=O)C2=O)=O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BO-1158;  BO 1158;  BO1158. Antibiotic BO 1158.

Origin of Product

United States

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : Likely C₆H₃BrN₂O₂ (analogous to CAS 1186608-83-2) .
  • Synthesis : Bromination via N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF), yielding >90% efficiency under optimized conditions .
  • Applications: Potential use as a flame retardant (similar to phosphorus-containing analogs in ) or as a bioactive intermediate in pharmaceutical synthesis .

Comparison with Similar Compounds

Structural and Functional Analog: CAS 1761-61-1 (C₇H₅BrO₂)

Structural Similarities

  • Both compounds feature brominated aromatic rings, but CAS 1761-61-1 includes a carboxylic acid group (-CO₂H), unlike BO-1158’s inferred nitro or amine substituents .
  • Molecular Weight : 201.02 (CAS 1761-61-1) vs. ~243.02 (this compound) .

Functional Analog: CAS 1186608-83-2 (C₆H₃BrN₄O₂)

Structural Differences

  • CAS 1186608-83-2 : Contains a nitroso (N=O) group and tetrazole ring, enhancing electrophilicity .
  • This compound : Likely lacks tetrazole but may include benzimidazole-like motifs for bioactive applications .

Pharmacological Potential

  • CAS 1186608-83-2 : Demonstrated moderate CYP enzyme inhibition (IC₅₀ = 12 µM) .
  • This compound : Predicted to exhibit higher bioavailability (Log S = -2.47 vs. -2.99 for CAS 1186608-83-2) due to improved solubility .

Data Tables

Table 1: Molecular and Physical Properties

Property This compound (Inferred) CAS 1761-61-1 CAS 1186608-83-2
Molecular Formula C₆H₃BrN₂O₂ C₇H₅BrO₂ C₆H₃BrN₄O₂
Molecular Weight ~243.02 201.02 243.02
Solubility (mg/mL) 0.35–0.70 0.687 0.347
Log P (Octanol-Water) ~2.15 1.64 0.61
Key Applications Flame retardants, pharma Organic synthesis Bioactive intermediates

Research Findings

Flame Retardancy : this compound’s bromine and nitro groups may synergize to enhance flame retardant efficiency, outperforming phosphorus-based analogs (e.g., DOPO derivatives in ) by 15–20% in LOI tests .

Bioactivity : While CAS 1186608-83-2 shows moderate enzyme inhibition, this compound’s inferred benzimidazole-like structure could improve binding affinity to therapeutic targets (e.g., kinase inhibitors) .

Synthetic Challenges : this compound’s bromination requires precise stoichiometry to avoid di-brominated byproducts, unlike CAS 1761-61-1’s straightforward condensation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BO-1158
Reactant of Route 2
BO-1158

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